N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
N-((5-(Thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a heterocyclic sulfonamide featuring a dihydrobenzofuran core fused with a sulfonamide group and a pyridine-thiophene hybrid substituent. The dihydrobenzofuran moiety confers rigidity, while the thiophene-pyridine unit may enhance π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-25(22,16-3-4-17-14(9-16)5-6-23-17)20-11-13-8-15(12-19-10-13)18-2-1-7-24-18/h1-4,7-10,12,20H,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEAPMIKEGFNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Also, compounds with a pyridin-3-yl moiety have shown potent pharmacological properties like cytotoxic activity . Chalcones, which are formed of two aromatic rings joined by a three carbon, α, β -unsaturated carbonyl system (1, 3-diphenylprop-2-en-1-one), have been authenticated with diverse biological efficiency including antibacterial , anti-inflammatory , antioxidant , and anti-tumor effects .
Biological Activity
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The compound features a benzofuran core linked to a pyridine and thiophene moiety, along with a sulfonamide functional group. The structural complexity contributes to its potential interactions with biological targets.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit antimicrobial activity. In particular, compounds with similar structures have shown effectiveness against various bacterial strains. For instance, benzene sulfonamide derivatives have been evaluated for their effects on perfusion pressure in isolated rat heart models, suggesting potential cardiovascular benefits alongside antimicrobial properties .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar compounds have been studied for their ability to inhibit cancer cell proliferation. For example, the incorporation of thiophene and pyridine rings has been linked to enhanced anticancer properties due to their ability to interact with specific cellular pathways .
The mechanism of action for this compound may involve:
- Enzyme inhibition : Binding to enzymes that play critical roles in cell proliferation and survival.
- Receptor modulation : Interacting with receptors involved in inflammatory responses or cellular signaling pathways.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzofuran Core : Starting from commercially available precursors.
- Introduction of the Pyridine and Thiophene Moieties : Utilizing cross-coupling reactions to form the desired heterocyclic structures.
- Sulfonamide Formation : The final step involves the reaction of the amine group with sulfonyl chloride.
Research Findings
A summary of relevant studies is provided in the table below:
Case Studies
- Cardiovascular Study : A study evaluated various sulfonamide derivatives' effects on coronary resistance and perfusion pressure using isolated rat hearts. Results indicated significant changes in hemodynamic parameters, suggesting therapeutic potential for cardiovascular diseases .
- Antimicrobial Evaluation : A series of experiments assessed the antibacterial efficacy of related compounds against common pathogens, demonstrating promising results that warrant further investigation into structure-activity relationships .
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound’s key structural distinctions from analogs include:
- Core structure : A fused dihydrobenzofuran system vs. thiazole (e.g., compounds 4d–4i in ) or furo[2,3-b]pyridine cores (Evidences 4–6).
- Functional groups : A sulfonamide (-SO₂NH₂) vs. carboxamides (-CONH₂) prevalent in analogs (e.g., 4d–4i , ). Sulfonamides exhibit stronger acidity (pKa ~10–11) due to electron-withdrawing sulfonyl groups, influencing hydrogen-bonding capacity compared to carboxamides (pKa ~15–17) .
- Substituents : The pyridin-3-ylmethyl-thiophene side chain contrasts with morpholine, piperazine, or fluorophenyl groups in analogs (Evidences 1, 4–6). Thiophene’s electron-rich nature may enhance lipophilicity and π-stacking compared to pyridine or fluorinated aryl groups.
Table 1: Structural Comparison
Computational and Crystallographic Analysis
- For example, SHELXL refines sulfonamide geometry with high precision .
- Docking Studies : Thiophene’s π-system may favor interactions with aromatic residues in enzyme active sites, similar to fluorophenyl groups in furopyridine carboxamides (–6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
